
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C7H13F6O3PSi and a molecular weight of 318.226 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite typically involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol and trimethylsilyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The process involves the following steps:
Phosphorus Trichloride Reaction: Phosphorus trichloride is reacted with 2,2,2-trifluoroethanol to form Bis(2,2,2-trifluoroethyl) phosphite.
Trimethylsilyl Chloride Addition: Trimethylsilyl chloride is then added to the reaction mixture to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphonates.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Phosphates
Reduction: Phosphonates
Substitution: Various substituted phosphites
Wissenschaftliche Forschungsanwendungen
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphorus center. The trimethylsilyl group enhances its reactivity and stability, making it a versatile reagent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2,2-trifluoroethyl) phosphite: Similar in structure but with three trifluoroethyl groups instead of two.
Bis(2,2,2-trifluoroethyl) phosphite: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Contains a methyl group instead of the trimethylsilyl group.
Uniqueness
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is unique due to the presence of both trifluoroethyl and trimethylsilyl groups, which confer distinct chemical properties. The combination of these groups enhances its reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
101803-22-9 |
|---|---|
Molekularformel |
C7H13F6O3PSi |
Molekulargewicht |
318.23 g/mol |
IUPAC-Name |
bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite |
InChI |
InChI=1S/C7H13F6O3PSi/c1-18(2,3)16-17(14-4-6(8,9)10)15-5-7(11,12)13/h4-5H2,1-3H3 |
InChI-Schlüssel |
KXLXKEXJQQYLMY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(OCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
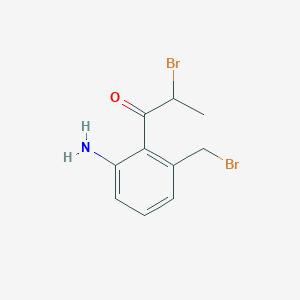
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
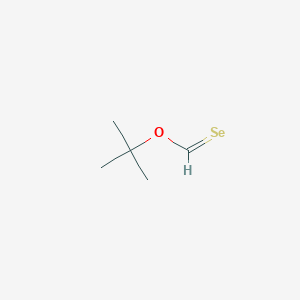
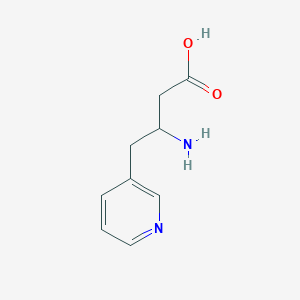



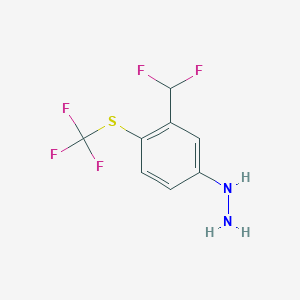
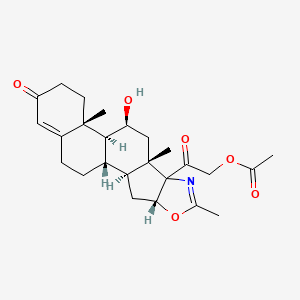
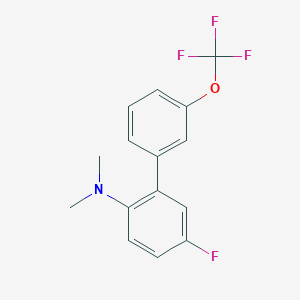
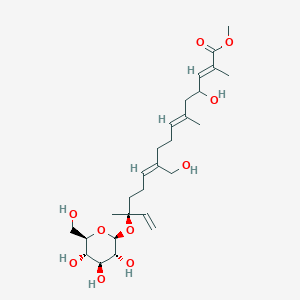
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)

